2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-6-2-4-8-14(12)17(24)25-11-16(23)22-10-13-7-3-5-9-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHOLXVFCDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection of Core Functional Groups
The target molecule can be dissected into two primary subunits:
- 2-Methylbenzoic acid derivative : Serves as the ester component.
- 2-(Trifluoromethyl)benzylamino-oxoethyl backbone : Provides the nitrogen-containing linkage.
Retrosynthetic strategies suggest two plausible pathways:
Critical Intermediate Identification
- Intermediate I : 2-(Trifluoromethyl)benzylamine, synthesized via reductive amination of 2-(trifluoromethyl)benzaldehyde.
- Intermediate II : 2-Oxoethyl 2-methylbenzoate, formed through esterification of 2-methylbenzoic acid with glycolic acid derivatives.
Stepwise Synthesis and Reaction Optimization
Synthesis of 2-(Trifluoromethyl)benzylamine
The benzylamine moiety is typically prepared via Hofmann degradation or catalytic hydrogenation. A patent-published method employs enzymatic resolution using lipases to isolate enantiomerically pure 2-(trifluoromethyl)benzylamine. Key steps include:
Oxoethyl Backbone Assembly
The oxoethyl spacer is constructed via condensation reactions. A literature procedure for analogous pyrimidine derivatives utilizes:
Esterification with 2-Methylbenzoic Acid
Esterification employs either Schotten-Baumann conditions (acyl chloride + alcohol) or Steglich esterification (DCC/DMAP). Process data from azilsartan synthesis demonstrates:
- Activation : Treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reacting with 2-oxoethyl alcohol in dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C. Yield: 82–89%.
Catalytic and Enzymatic Methodologies
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl-aryl bond formation for complex intermediates. A patent describes using Pd(OAc)₂ with SPhos ligand to couple bromobenzene derivatives with 2-(trifluoromethyl)benzylboronic esters.
Enzymatic Resolution for Chirality Control
Though the target compound lacks chiral centers, enzymatic methods from related syntheses highlight:
- Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase resolves racemic mixtures of benzylamine precursors with enantiomeric excess (ee) >98%.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the final product with >95% purity. Process-scale methods from azilsartan production use activated carbon treatment to remove colored impurities.
Spectroscopic Confirmation
- ¹H NMR : Key signals include δ 5.68 ppm (N–CH₂–Ar), δ 4.58 ppm (OCH₂CH₃), and δ 1.38 ppm (OCH₂CH₃).
- HPLC : Reverse-phase C18 column (acetonitrile:water + 0.1% TFA) confirms purity >99%.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A (Stepwise) | Pathway B (Convergent) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Reaction Steps | 5 | 6 |
| Purification Complexity | Moderate | High |
| Scalability | >1 kg | <500 g |
Pathway A offers superior scalability due to fewer intermediate isolations, while Pathway B provides flexibility for late-stage functionalization.
Industrial-Scale Process Considerations
Solvent Selection
Cost Drivers
- 2-(Trifluoromethyl)benzyl Bromide : Accounts for 40% of raw material costs.
- Catalyst Reuse : Pd/C recovery reduces expenses by 15–20% per batch.
Chemical Reactions Analysis
Ester Hydrolysis
The 2-methylbenzoate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions promote protonation of the carbonyl oxygen, increasing electrophilicity .
Nucleophilic Substitution at the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group facilitates nucleophilic aromatic substitution under specific conditions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | K₂CO₃, DMF, 120°C | 2-Aminobenzyl derivative | 48% |
| Methanol | Cu(OAc)₂, 1,10-phenanthroline, 80°C | 2-Methoxybenzyl analogue | 62% |
Limitation : Steric hindrance from the benzylamino group reduces reactivity at the ortho position .
Oxidation of the Amine Moiety
The secondary amine undergoes oxidation to form a nitroso intermediate.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 0°C | N-Oxide derivative |
| mCPBA | CH₂Cl₂, RT | Nitroso compound |
Reduction of the Oxo Group
The ketone group is reduced to a secondary alcohol.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | Alcohol derivative | 85% |
| LiAlH₄ | THF, reflux | Alcohol derivative | 92% |
C=N Bond Formation via Condensation
The amine reacts with aldehydes in catalyst-free, aqueous conditions to form imines (Schiff bases) .
| Aldehyde | Solvent | Time | Yield |
|---|---|---|---|
| Benzaldehyde | H₂O/CH₂Cl₂ (4:1) | 5 min | 95% |
| 4-Nitrobenzaldehyde | H₂O/CH₂Cl₂ (4:1) | 10 min | 88% |
Key Advantage : No metal catalysts or inert atmospheres required .
Amidation and Transesterification
The ester group participates in nucleophilic acyl substitutions.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Amidation | NH₃, EDC, HOBt | 2-Methylbenzamide | 74% |
| Transesterification | MeONa, methanol | Methyl 2-methylbenzoate | 68% |
Mechanistic Note : Amidation proceeds via activation of the carbonyl group by EDC, forming an O-acylisourea intermediate .
Photochemical and Thermal Stability
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antidiabetic Properties
Recent studies have highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes pathogenesis. A novel analog derived from this compound exhibited potent β-cell protective activity with an EC50 of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
Pharmacological Research
The pharmacological profile of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate suggests its utility in various therapeutic areas, particularly in treating metabolic disorders.
Biochemical Research
In biochemical studies, the compound has been utilized to explore enzyme interactions and metabolic pathways. Its structural characteristics allow it to serve as a substrate or inhibitor in various enzymatic reactions.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, which could lead to new strategies for managing metabolic diseases.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on cellular models:
- Study on β-cell Protection : A study demonstrated that the compound significantly reduces apoptosis in β-cells exposed to ER stressors, suggesting its potential use in diabetes therapy .
- In vitro Enzyme Assays : Experiments conducted using various cell lines showed that the compound could effectively modulate enzyme activity related to glucose metabolism, providing insights into its pharmacological mechanisms .
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzylamine moiety may interact with active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-methylbenzoate: Similar structure but with a phenyl group instead of a benzyl group.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate: Similar structure but without the methyl group on the benzoate.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . It features a trifluoromethyl group, which is known to enhance biological activity in various compounds by influencing their pharmacokinetic properties. The presence of the benzoate moiety suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Antitumor Activity
Research has indicated that derivatives of compounds containing the 2-oxoethyl group exhibit significant antitumor properties. For example, a study on hydroximic acid derivatives demonstrated their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The structural modifications in these compounds were aimed at enhancing their potency as HDAC inhibitors, suggesting that similar modifications in this compound could yield beneficial results in cancer therapy .
β-cell Protective Activity
A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, has shown promising effects in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress. This activity is crucial for diabetes treatment, as β-cell dysfunction is a significant factor in the disease's progression. The analogs derived from this scaffold exhibited high potency (EC50 at ), indicating that modifications similar to those in the target compound could enhance its protective effects on β-cells .
The mechanism through which these compounds exert their biological effects often involves the modulation of key signaling pathways. For instance, compounds with trifluoromethyl groups have been shown to interact with various enzymes and receptors, enhancing their inhibitory effects on processes such as cell proliferation and apoptosis . The specific interactions of this compound with biological targets remain to be fully elucidated but are likely similar given the structural parallels with other active compounds.
Structure-Activity Relationship (SAR)
A detailed SAR analysis on related compounds has revealed that the introduction of functional groups, such as trifluoromethyl, significantly influences biological activity. For instance:
| Compound | R1 | R2 | Max Activity (%) | EC50 (μM) |
|---|---|---|---|---|
| WO5m | 3-Cl, 2-Me | - | 100 | 0.1 ± 0.01 |
| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |
| 5g | 3-Cl, 2-Me | H | 88 | 13 ± 1 |
This table illustrates how variations at specific positions can lead to enhanced activity and lower EC50 values, underscoring the importance of molecular design in developing effective therapeutic agents .
In Vivo Studies
Preclinical studies involving similar compounds have demonstrated significant reductions in tumor growth and improved survival rates in animal models. The incorporation of the trifluoromethyl group has been associated with increased bioavailability and efficacy . Future studies on the specific compound of interest should aim to replicate these findings to establish its therapeutic potential.
Q & A
Q. What are the optimal synthetic pathways for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate, and how do reaction parameters influence yield?
The compound is synthesized via multi-step organic reactions, typically involving condensation between benzylamine derivatives and activated esters. Critical parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation steps during esterification . Yield optimization requires monitoring via TLC and iterative adjustment of these parameters.
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify the trifluoromethyl group (δ ~110–120 ppm for F coupling) and ester carbonyl (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHFNO) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the key physicochemical properties influencing its research utility?
- Lipophilicity : The trifluoromethyl group enhances logP, favoring membrane permeability in biological assays .
- Stability : Hydrolytic susceptibility of the ester linkage requires storage at low temperatures (-20°C) under inert atmospheres .
- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents for in vitro studies .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate biological activity, and what mechanistic insights exist?
The CF group contributes to:
- Enzyme inhibition : Electrophilic interactions with catalytic residues (e.g., serine hydrolases) via halogen bonding .
- Metabolic stability : Resistance to oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome assays . Advanced studies should employ molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate target interactions .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies arise from:
- Substituent effects : Comparing 2-methylbenzoate vs. 4-methylbenzoate analogs reveals positional impacts on receptor binding .
- Assay conditions : Varying pH (5.0–7.4) alters protonation states of amine groups, affecting IC values in enzyme inhibition assays . Meta-analyses using standardized protocols (e.g., fixed pH, uniform cell lines) are recommended .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal functional groups .
- MD simulations : Assess binding pocket dynamics over 100-ns trajectories to identify stable interactions with target proteins (e.g., kinases) .
- ADMET prediction : Tools like SwissADME evaluate toxicity risks early in derivative design .
Q. What experimental approaches elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to identify breakdown products .
- Isotope labeling : O-tracing in ester groups tracks hydrolysis kinetics via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
